molecular formula C10H17N3O B13219344 {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol

{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol

Cat. No.: B13219344
M. Wt: 195.26 g/mol
InChI Key: JSRRBXVSIXPMDA-UHFFFAOYSA-N
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Description

{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol is a complex organic compound featuring a cyclobutyl ring, an amino group, and a pyrazole moiety

Preparation Methods

The synthesis of {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol typically involves multiple steps. One common synthetic route starts with the preparation of the cyclobutyl ring, followed by the introduction of the amino group and the pyrazole moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol undergoes various chemical reactions, including:

Scientific Research Applications

{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, which can result in therapeutic effects .

Comparison with Similar Compounds

{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclobutyl}methanol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[1-[2-amino-1-(1H-pyrazol-5-yl)ethyl]cyclobutyl]methanol

InChI

InChI=1S/C10H17N3O/c11-6-8(9-2-5-12-13-9)10(7-14)3-1-4-10/h2,5,8,14H,1,3-4,6-7,11H2,(H,12,13)

InChI Key

JSRRBXVSIXPMDA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CO)C(CN)C2=CC=NN2

Origin of Product

United States

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